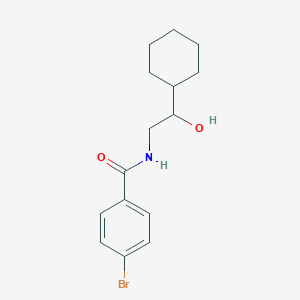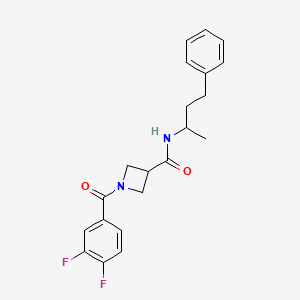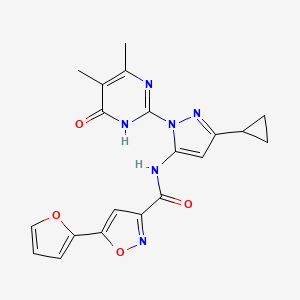
7-Cloro-1-(4-(trifluorometil)bencil)indolina-2,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VU0238441 es un compuesto químico conocido como un modulador alostérico positivo pan-muscarínico del receptor de acetilcolina. Interactúa con múltiples subtipos de receptores de acetilcolina muscarínicos, incluidos M1, M2, M3, M5 y M4.
Aplicaciones Científicas De Investigación
VU0238441 tiene varias aplicaciones de investigación científica, que incluyen:
Neurociencia: Se utiliza para estudiar la modulación de los receptores de acetilcolina muscarínicos en el cerebro, que están involucrados en las funciones cognitivas y los trastornos neurológicos.
Farmacología: El compuesto se investiga por sus posibles efectos terapéuticos en afecciones como la enfermedad de Alzheimer y la esquizofrenia.
Bioquímica: Los investigadores utilizan VU0238441 para explorar interacciones receptor-ligando y vías de transducción de señales.
Desarrollo de fármacos: Sirve como compuesto líder para desarrollar nuevos fármacos que se dirigen a los receptores de acetilcolina muscarínicos
Mecanismo De Acción
VU0238441 ejerce sus efectos uniéndose a los receptores de acetilcolina muscarínicos y actuando como un modulador alostérico positivo. Esto significa que mejora la respuesta del receptor a la acetilcolina, un neurotransmisor. El compuesto interactúa con sitios específicos en el receptor, lo que lleva a cambios conformacionales que aumentan la actividad del receptor. Los objetivos moleculares incluyen los subtipos M1, M2, M3, M5 y M4 de los receptores de acetilcolina muscarínicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de VU0238441 implica varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética típicamente incluye los siguientes pasos:
Formación del núcleo de isatina: El núcleo de isatina se sintetiza a través de una serie de reacciones que involucran la condensación de derivados de anilina con cloruro de oxalilo, seguido de ciclización.
Introducción de sustituyentes: Se introducen sustituyentes específicos, como los grupos trifluorometoxi y bencilo, a través de reacciones de sustitución nucleofílica.
Ensamblaje final: El compuesto final se ensambla acoplando el núcleo de isatina con los sustituyentes apropiados en condiciones controladas
Métodos de producción industrial
La producción industrial de VU0238441 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las consideraciones clave incluyen:
Temperatura y tiempo de reacción: Optimización de estos parámetros para garantizar la conversión completa de los intermediarios.
Técnicas de purificación: Uso de técnicas como recristalización y cromatografía para lograr alta pureza
Análisis De Reacciones Químicas
Tipos de reacciones
VU0238441 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales del compuesto.
Sustitución: Las reacciones de sustitución nucleofílica y electrófila son comunes para introducir diferentes sustituyentes
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros de alquilo y nucleófilos en condiciones controladas
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de VU0238441 con grupos funcionales modificados, que se pueden estudiar más a fondo por su actividad biológica .
Comparación Con Compuestos Similares
Compuestos similares
VU0119498: Un análogo de VU0238441 con propiedades similares de modulación del receptor.
VU0152100: Otro modulador del receptor de acetilcolina muscarínico con afinidades de unión distintas.
Unicidad
VU0238441 es único debido a su amplia actividad en múltiples subtipos de receptores de acetilcolina muscarínicos. Su capacidad para modular estos receptores positivamente lo convierte en una herramienta valiosa para estudiar la función del receptor y desarrollar agentes terapéuticos .
Propiedades
IUPAC Name |
7-chloro-1-[[4-(trifluoromethyl)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2/c17-12-3-1-2-11-13(12)21(15(23)14(11)22)8-9-4-6-10(7-5-9)16(18,19)20/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAQTWNDRFRVOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2408967.png)

![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2408973.png)

![N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2408975.png)


![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2408978.png)


![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)
![2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2408985.png)
